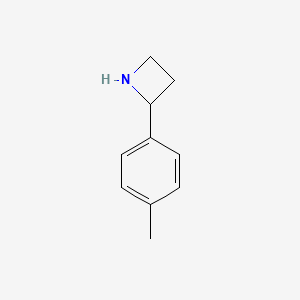

2-(4-Methylphenyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

2-(4-methylphenyl)azetidine |

InChI |

InChI=1S/C10H13N/c1-8-2-4-9(5-3-8)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 |

InChI Key |

CUTBEUSBJJIHHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCN2 |

Origin of Product |

United States |

Reactivity and Transformation of 2 4 Methylphenyl Azetidine and Substituted Azetidines

Ring-Opening Reactions of Azetidines

The considerable ring strain of approximately 25.2 kcal/mol is a primary driver for the ring-opening reactions of azetidines. clockss.orgrsc.org While more stable than their three-membered aziridine (B145994) counterparts, this strain allows for unique reactivity that can be triggered under appropriate conditions. rsc.orgresearchgate.net These reactions are broadly categorized into nucleophilic, strain-release driven, and photochemical pathways.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack is a major pathway for the cleavage of the azetidine (B1206935) ring. magtech.com.cn However, due to their relative stability compared to aziridines, azetidines often require activation to facilitate nucleophilic ring-opening. clockss.orgmagtech.com.cn This activation is typically achieved through the formation of an azetidinium ion or by the presence of an electron-withdrawing group on the nitrogen atom. magtech.com.cnacs.org

The regioselectivity of nucleophilic attack on unsymmetrical azetidines is a critical aspect of their reactivity, largely governed by electronic and steric effects. magtech.com.cn In many instances, the ring-opening occurs in a stereoselective and regioselective manner, yielding functionalized linear amines. researchgate.netnih.gov

Electronic Effects: For azetidines bearing unsaturated substituents at the C2 position, such as aryl or alkenyl groups, nucleophilic attack preferentially occurs at this carbon. This is attributed to the ability of these groups to stabilize the transition state through conjugation. magtech.com.cn For instance, the ring-opening of 2-aryl-N-tosylazetidines with alcohols, mediated by a Lewis acid, proceeds via an SN2-type pathway with high regioselectivity. iitk.ac.in

Steric Effects: In the case of 2-alkylazetidines, sterically bulky or strong nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen, which is typically the C4 position. magtech.com.cn This preference is driven by minimizing steric hindrance during the nucleophilic approach.

Stereoselectivity: The stereochemical outcome of the ring-opening can be influenced by the nature of the azetidine and the nucleophile. For example, the ring-opening of enantiomerically enriched 2-aryl oxetanes and N-tosyl azetidines with aryl borates can proceed with either inversion or retention of configuration, depending on the specific substrate and reaction conditions. nih.gov N-tosyl azetidines often yield racemic products, suggesting a significant carbocationic character in the transition state. nih.gov However, the introduction of a hydroxyl group on the azetidine ring can direct the nucleophilic attack to occur with predominant inversion of configuration. nih.gov

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Substituted Azetidinium Ions

| Azetidinium Ion Substitution | Nucleophile | Major Site of Attack |

| No C4 substituent | Azide, Benzylamine (B48309), Acetate, Alkoxides | C4 |

| Methyl group at C4 | Azide, Benzylamine, Acetate, Alkoxides | C2 |

This table is based on findings from studies on various substituted azetidinium ions. organic-chemistry.org

Azetidines, particularly when activated, react with a wide array of both carbon and heteroatomic nucleophiles. clockss.orgresearchgate.net

Carbon Nucleophiles: Organometallic reagents have been employed in the strain-release arylation of azetidines. The addition of these nucleophiles to in situ generated azabicyclobutanes leads to the selective formation of 3-arylated azetidine intermediates. rsc.org

Thiols: The enantioselective desymmetrization of azetidines using thiols as nucleophiles has been achieved with the aid of a chiral phosphoric acid catalyst. rsc.org Thiophenols have also been used in the ring-opening of activated aziridines, a related three-membered ring system, highlighting their efficacy as nucleophiles in such reactions. researchgate.net

Oxygen-based Nucleophiles: Alcohols and phenols can act as nucleophiles in the ring-opening of activated azetidines. For example, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with various alcohols provides the corresponding γ-amino ethers in excellent yields. iitk.ac.in Similarly, aryl borates have been used for the regioselective ring-opening of 2-aryl-substituted azetidines with phenols. nih.gov

Fluoride (B91410): The nucleophilic ring-opening of azetidinium salts with fluoride ions has been developed as a method for the synthesis of γ-fluoroamines. researchgate.net This reaction can be performed enantioselectively using a chiral bis-urea catalyst to facilitate the ring-opening with cesium fluoride. researchgate.net

The formation of a quaternary azetidinium salt significantly enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. clockss.orgresearchgate.netnih.gov This activation strategy has been widely employed to promote the ring-opening of azetidines with a variety of nucleophiles. clockss.org

Alkylation of the azetidine nitrogen with reagents like methyl trifluoromethanesulfonate (B1224126) or alkyl halides generates the corresponding azetidinium ions. clockss.orgorganic-chemistry.org These activated intermediates readily react with nucleophiles such as azide, amines, acetate, alkoxides, and cyanide. clockss.orgorganic-chemistry.org DFT calculations have been instrumental in understanding the parameters that govern the regioselectivity of these ring-opening reactions. researchgate.netnih.govorganic-chemistry.org The stability of the resulting carbocation-like transition state plays a crucial role in determining the site of nucleophilic attack. nih.govorganic-chemistry.org For instance, azetidinium ions without a substituent at the C4 position are preferentially attacked at this less hindered site, while those with a C4-substituent often undergo attack at the C2 position. organic-chemistry.org

Table 2: Examples of Nucleophilic Ring-Opening of Activated Azetidines

| Azetidine Derivative | Activating Agent | Nucleophile | Product Type |

| 2-Aryl-N-tosylazetidine | Lewis Acid | Alcohols | γ-Amino ethers |

| N-Alkyl azetidine | Methyl triflate | Azide, amines, acetates, alkoxides | Polysubstituted linear amines |

| Azetidine | Chloroformate | Chloride | γ-Chloroamine |

| 2-Alkynylazetidine | Gold catalyst | Alcohols | δ-Amino-α,β-unsaturated ketone |

This table summarizes findings from various research articles. clockss.orgresearchgate.netacs.orgiitk.ac.in

Strain-Release Driven Reactivity in Azetidine Ring Opening

The inherent strain energy of the four-membered ring is a powerful thermodynamic driving force for reactions that lead to ring cleavage. researchgate.netbeilstein-journals.orgnih.gov This principle of strain-release is harnessed in various synthetic strategies involving azetidines.

One notable example is the homologation of boronic esters using azabicyclo[1.1.0]butane. acs.org In this process, the highly strained azabicyclobutane undergoes a 1,2-migration upon N-protonation of an intermediate boronate complex, leading to the cleavage of the central C-N bond and formation of a less strained azetidinyl boronic ester. acs.org This methodology highlights how the release of ring strain can drive complex bond reorganizations. acs.orgnih.gov Similarly, the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes results in the selective formation of 3-arylated azetidines, a transformation also driven by the relief of strain. rsc.org

Photochemical Ring-Opening Mechanisms (e.g., of Azetidinols)

Photochemical methods offer an alternative approach to induce ring-opening reactions in azetidines, often by accessing high-energy intermediates. beilstein-journals.orgnih.gov A notable example involves the photochemical generation of azetidinols, which can subsequently undergo ring-opening. beilstein-journals.orgnih.govnih.govresearchgate.net

This strategy often employs a "build and release" approach, where a precursor is first photochemically cyclized to form a strained azetidinol (B8437883) intermediate. beilstein-journals.orgnih.gov This intermediate then readily undergoes ring-opening upon treatment with an appropriate reagent. For instance, 3-phenylazetidinols, formed via a Norrish-Yang cyclization of α-aminoacetophenones, can be opened by the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgnih.govnih.govresearchgate.net The success of this two-step process can be dependent on the protecting group on the nitrogen, which can influence both the initial photochemical cyclization and the subsequent ring-opening. beilstein-journals.orgnih.gov

Functionalization of Azetidine Ring Systems

Direct functionalization of a pre-existing azetidine ring is a powerful strategy for creating more complex and diverse molecular architectures. rsc.org This approach avoids the need to build a complex molecule from scratch, allowing for late-stage modifications. Key strategies include the activation of C(sp³)–H bonds, stereoselective additions, and regioselective reactions guided by the substituents on the azetidine ring. rsc.org

The direct functionalization of otherwise unreactive C(sp³)–H bonds represents a highly efficient and atom-economical approach to modifying the azetidine scaffold. rsc.org Transition metal catalysis has been instrumental in achieving this, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at positions that are traditionally difficult to activate. organic-chemistry.org

A critical factor in the functionalization of 2-arylazetidines, such as 2-(4-methylphenyl)azetidine (B6147679), is the nature of the substituent on the nitrogen atom, which can direct the regioselectivity of the reaction. nih.govthieme-connect.com Studies have revealed a distinct switch in reactivity based on whether the nitrogen bears an electron-donating or an electron-withdrawing group. thieme-connect.commdpi.com

When the azetidine nitrogen is substituted with an alkyl group (an electron-donating group), the azetidinyl ring acts as an effective ortho-directing group for the functionalization of the aromatic ring. nih.govthieme-connect.commdpi.com Using a base like n-hexyllithium (B1586676) in the presence of TMEDA, lithiation occurs selectively at the ortho position of the aryl substituent. thieme-connect.com This lithiated intermediate can then be trapped with various electrophiles. thieme-connect.com

Conversely, if the nitrogen is protected with an electron-withdrawing group like a tert-butoxycarbonyl (Boc) group, the reaction proceeds via α-benzylic lithiation, activating the C-H bond on the carbon adjacent to both the nitrogen and the aryl ring. nih.govthieme-connect.com This regioselectivity highlights the tunable reactivity of the 2-arylazetidine system. nih.gov Palladium-catalyzed methods have also been developed for the intramolecular amination of γ-C(sp³)–H bonds to form azetidines, demonstrating the feasibility of targeting these positions. rsc.orgorganic-chemistry.org

Table 1: Regioselective Functionalization of N-Substituted 2-Arylazetidines via Lithiation

| N-Substituent | Azetidine Structure | Site of Lithiation | Reaction Type | Reference |

|---|---|---|---|---|

| Alkyl (e.g., Methyl) | N-Methyl-2-arylazetidine | ortho-position of the aryl ring | ortho-C–H Functionalization | nih.govthieme-connect.com |

| Boc (tert-butoxycarbonyl) | N-Boc-2-arylazetidine | α-Benzylic position (C2) | α-Benzylic C–H Functionalization | nih.govthieme-connect.com |

Achieving stereocontrol in the functionalization of azetidines is crucial for their application in synthesizing chiral molecules. nih.gov Diastereoselective alkylation, particularly at the C2 position, has been successfully achieved by forming chiral enolates or their equivalents, which then react with electrophiles in a controlled manner. researchgate.netrsc.org

One effective method involves the use of N-((S)-1-arylethyl)azetidine-2-carboxylic acid esters or nitriles as substrates. nih.govresearchgate.net The chiral auxiliary on the nitrogen atom guides the stereochemical outcome of the alkylation. nih.govrsc.org To enhance the stereoselectivity, the azetidine is first complexed with borane (B79455) (BH₃). researchgate.netrsc.org This N-borane complex serves two purposes: it fixes the conformation of the ring and the N-substituent, and it activates the α-proton for deprotonation. rsc.org

Treatment of the diastereomerically pure N-borane complex with a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), generates a stabilized carbanion at the C2 position. researchgate.netrsc.org Subsequent reaction with an alkyl halide electrophile, like benzyl (B1604629) bromide, proceeds with high diastereoselectivity, affording the α-alkylated azetidine product. nih.govresearchgate.net For example, the reaction of the tert-butyl ester complex of N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid with benzyl bromide after treatment with LiHMDS yielded the α-benzylated product in 90% yield and as almost a single diastereomer. researchgate.net This approach provides a reliable route to optically active α-substituted azetidine-2-carboxylic acid derivatives. researchgate.netrsc.org

Table 2: Diastereoselective α-Alkylation of N-Borane Azetidine Complexes

| Substrate | Base | Electrophile | Product | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|---|

| (1S,2S,1'S)-Borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester complex | LiHMDS | Benzyl bromide | α-Benzylated (2S,1'S)-azetidine ester | 90% | >98:2 | researchgate.net |

| (1S,2S,1'S)-Borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex | LDA | Benzyl bromide | α-Benzylated (2S,1'S)-azetidine nitrile | 72% | 97:3 | nih.gov |

Functionalization of the azetidine ring can also be achieved through chemoselective displacement or addition reactions. These reactions add new substituents to the ring, often by creating a new carbon-nitrogen or carbon-carbon bond. A notable example is the aza-Michael addition of NH-heterocycles to azetidine-derived acceptors. nih.gov

In this approach, an α,β-unsaturated ester is constructed on the azetidine ring, typically at the C3 position, creating a Michael acceptor. For instance, methyl 2-(N-Boc-azetidin-3-ylidene)acetate can be synthesized from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction. nih.gov This acceptor then readily reacts with various nitrogen-based nucleophiles in the presence of a base like DBU. nih.gov

The reaction proceeds chemoselectively, with the nucleophile attacking the β-carbon of the double bond, leading to the formation of a new C-N bond at the C3 position of the azetidine ring. nih.gov This method is versatile, allowing for the introduction of a wide range of heterocyclic moieties onto the azetidine scaffold. For example, pyrrolidine (B122466), piperidine, 4-hydroxypiperidine, and various pyrazoles have been successfully added to the azetidine ring system with good to moderate yields. nih.gov This strategy provides a straightforward route to novel, functionalized heterocyclic amino acid derivatives containing the azetidine core. nih.gov

Table 3: Aza-Michael Addition of NH-Heterocycles to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate

| Nucleophile (NH-Heterocycle) | Product | Yield | Reference |

|---|---|---|---|

| Pyrrolidine | Methyl 2-(1-(N-Boc-azetidin-3-yl)pyrrolidin-3-yl)acetate | 61% | nih.gov |

| Piperidine | Methyl 2-(1-(N-Boc-azetidin-3-yl)piperidin-3-yl)acetate | 75% | nih.gov |

| 4-Hydroxypiperidine | Methyl 2-(1-(N-Boc-azetidin-3-yl)-4-hydroxypiperidin-3-yl)acetate | 75% | nih.gov |

| 3-(Trifluoromethyl)-1H-pyrazole | Methyl 2-(1-(N-Boc-azetidin-3-yl)-3-(trifluoromethyl)pyrazol-3-yl)acetate | Not specified, but successful | nih.gov |

Direct C-H activation via lithiation is a powerful tool for introducing functional groups onto the azetidine ring, with subsequent acylation being a key transformation. uniba.it As discussed previously (3.2.1), the regioselectivity of lithiation on 2-arylazetidines is controlled by the N-substituent. nih.govthieme-connect.com For N-Boc protected 2-arylazetidines, lithiation occurs exclusively at the α-benzylic position (C2). mdpi.comuniba.it This generates a configurationally labile lithiated intermediate that can be trapped by various electrophiles. mdpi.com

While alkylation is a common subsequent step, the lithiated intermediate can also be trapped with acylating agents to introduce carbonyl functionalities. mdpi.com A prime example is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com This reaction introduces a tert-butoxycarbonyl group at the C2 position, effectively forming a 2,2-disubstituted azetidine ester derivative. mdpi.com This sequence of α-lithiation followed by electrophilic trapping provides a highly effective method for producing complex, enantioenriched azetidines. uniba.it The use of acetone (B3395972) as an electrophile has also been reported, resulting in the corresponding alcohol after quenching. mdpi.com

Table 4: Electrophilic Trapping of Lithiated N-Alkyl-2-oxazolinylazetidines

| Electrophile | Product Type | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Deuterium Oxide (D₂O) | Deuterated Azetidine | Not specified | 90:10 | mdpi.comuniba.it |

| Alkyl Halides (e.g., MeI, BnBr) | 2,2-Dialkyl Azetidine | Good to Excellent | >85:15 | mdpi.comuniba.it |

| Di-tert-butyl dicarbonate (Boc₂O) | Azetidine-2-carboxylate Ester | 94% | 90:10 | mdpi.comuniba.it |

| Acetone | α-(Azetidin-2-yl)propan-2-ol | Good | 65:35 | mdpi.comuniba.it |

Transformations Leading to Ring Expansion or Contraction

The inherent ring strain of azetidines can be productively channeled into reactions that expand or, less commonly, contract the four-membered ring. researchgate.net These transformations provide access to other important heterocyclic systems, such as pyrrolidines, piperidines, and azepanes, often with a high degree of stereocontrol. researchgate.netacs.org

The one-carbon ring expansion of azetidines to form five-membered pyrrolidines is a synthetically valuable transformation. nih.gov Several distinct methodologies have been developed to achieve this conversion.

One prominent strategy involves the reaction of N-substituted azetidines with a diazocarbonyl compound in the presence of a copper catalyst, such as copper(II) acetylacetonate (B107027) (Cu(acac)₂). nih.govmacewan.ca This reaction is believed to proceed through the formation of an ammonium (B1175870) ylide intermediate, which then undergoes a acs.orgCurrent time information in Chatham County, US.-Stevens rearrangement to furnish the substituted pyrrolidine. nih.gov

Another powerful method relies on the intramolecular rearrangement of a bicyclic azetidinium ion. acs.orgnih.gov In this approach, an azetidine bearing a side chain with a suitable leaving group, such as a 2-(3-hydroxypropyl)azetidine, is used. acs.orgnih.gov The terminal alcohol is activated (e.g., by converting it to a tosylate), which then undergoes intramolecular N-alkylation to form a strained 1-azoniabicyclo[3.2.0]heptane intermediate. acs.orgnih.gov This bicyclic system is then opened by a nucleophile. The regioselectivity of the nucleophilic attack determines the product; attack at the bridgehead carbon leads to the formation of a pyrrolidine ring, while attack at the other carbon of the original azetidine ring can lead to a seven-membered azepane. acs.orgnih.gov The distribution of products depends on the substitution pattern of the azetidine and the nature of the nucleophile. nih.gov

A third method involves the thermal rearrangement of 2-(halomethyl)azetidines. bham.ac.uk Heating these compounds can induce a ring expansion to yield 3-halopyrrolidines, often with complete stereocontrol. bham.ac.uk

Table 5: Methods for the Conversion of Azetidines to Pyrrolidines

| Method | Key Reagents/Intermediates | Mechanism | Reference |

|---|---|---|---|

| Carbene Insertion | Diazocarbonyl compound, Copper catalyst (e.g., Cu(acac)₂) | Ammonium ylide formation followed by acs.orgCurrent time information in Chatham County, US.-Stevens Rearrangement | nih.govmacewan.ca |

| Intramolecular Rearrangement | 2-(3-hydroxypropyl)azetidine, Activating agent (e.g., TsCl), Nucleophile (e.g., CN⁻) | Formation and nucleophilic opening of a bicyclic azetidinium ion | acs.orgnih.gov |

| Thermal Rearrangement | 2-(Halomethyl)azetidine, Heat | Rearrangement, likely via an azetidinium intermediate | bham.ac.uk |

Generation of Azepanes from Azetidine Precursors

The expansion of the four-membered azetidine ring to a seven-membered azepane ring represents a significant transformation in heterocyclic chemistry. One notable method involves a gold and palladium bimetallic relay catalysis strategy. This process utilizes enynamides which, when activated by a gold catalyst, generate azadienes in situ. These intermediates are then trapped by a Pd-TMM (trimethylenemethane) species in an asymmetric [4+3] cycloaddition. This relay catalysis effectively produces furan-fused azepines with moderate to high diastereoselectivity and excellent enantioselectivity. Further transformation of these cycloadducts through potassium nitrate-mediated oxidative furan (B31954) cleavage yields poly-functionalized and enantioenriched azepanes under mild conditions. bohrium.com

Another strategy for ring expansion involves the photochemical rearrangement of azetidine ketones. This reaction proceeds through an intramolecular hydrogen shift, generating a 1,3-biradical intermediate. Subsequent ring closure forms unstable bicyclic compounds that ultimately rearrange to form pyrroles with the loss of a water molecule. bhu.ac.in While this example leads to a five-membered ring, the principle of ring expansion through radical intermediates is a key concept.

A powerful method for the one-carbon ring expansion of aziridines to azetidines, which can be conceptually extended, is the organic-chemistry.orgmagtech.com.cn-Stevens rearrangement. nih.gov This involves the formation of an ammonium ylide from the azetidine and a diazo compound in the presence of a catalyst, such as copper or a hemoprotein. nih.gov This ylide then rearranges to form the larger ring structure. For instance, treating an azetidine with a diazo compound and a copper catalyst can provide access to the corresponding pyrrolidine. nih.gov This highlights a potential pathway for expanding azetidines to larger ring systems like azepanes, provided the appropriate reagents and conditions are employed.

Mechanistic Studies of Azetidine Transformations

The transformation of azetidines often proceeds through complex and elegant reaction pathways. A prominent example is the polar-radical relay strategy, which has been successfully employed for the synthesis of azetidines bearing all-carbon quaternary centers. organic-chemistry.orgacs.orgnih.gov This mechanism is initiated by the ring-opening of a highly strained precursor, such as a benzoylated 1-azabicyclo[1.1.0]butane (ABB), catalyzed by a bromide source. organic-chemistry.orgacs.orgnih.gov This step generates a redox-active azetidine intermediate which then participates in a nickel-catalyzed cross-coupling reaction via a radical pathway. acs.orgnih.gov The synergistic action of the bromide and nickel catalyst, which can originate from a single source like NiBr₂, is crucial for the success of this transformation. acs.orgnih.gov A similar polar-radical crossover strategy has been used to access tri-substituted azetidines. researchgate.net

Cooperative catalysis offers another sophisticated approach to azetidine transformations. For instance, the ring-opening of azetidines with organotrifluoroborates can be achieved using a cooperative Brønsted/Lewis acid catalytic system. organic-chemistry.orgacs.orgnsf.gov This transition-metal-free method allows for the synthesis of γ,γ-substituted amines with complete regioselectivity. organic-chemistry.orgacs.org Mechanistic studies suggest that the presence or absence of a Brønsted acid can lead to divergent mechanisms, favoring either stereoretention or stereoinversion, respectively. acs.org Another example of cooperative catalysis is the use of a relay system with a Lewis acid and a (hypo)iodite catalyst for the [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diester and aromatic amines to form azetidines. organic-chemistry.org

Interfacial phase-transfer (PT) mechanisms are particularly relevant in the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.govresearchgate.netacs.orgimperial.ac.uk In this system, a novel chiral cation phase-transfer catalyst facilitates intramolecular C-C bond formation. nih.govresearchgate.netacs.org Control experiments suggest that the catalytic asymmetric induction occurs at the interface between phases through the activation of a chloride leaving group by the chiral catalyst. nih.govresearchgate.netacs.org While traditional phase-transfer catalysis for N-alkylation of azetidine may not involve the formation of an N-anion due to the ring strain and lack of activating groups, the catalyst can play a role in solubilizing the amine and potentially facilitating the reaction through co-catalysis. phasetransfercatalysis.com

The transformations of azetidines often involve transient and highly reactive intermediates that dictate the course and outcome of the reaction.

Biradicals are key intermediates in photochemical reactions of azetidines. For instance, the visible-light-mediated aza Paternò-Büchi reaction to form azetidines proceeds through a 1,4-biradical intermediate. nih.govnih.gov In this process, a triplet-sensitized alkene reacts with an imine or oxime to form the biradical, which then undergoes intersystem crossing and subsequent C-N bond formation to yield the azetidine ring. nih.gov The formation of these biradicals can also be initiated by carbon-centered radicals through an energy transfer-mediated hydrogen atom transfer (HAT) process. acs.org In some cases, the photochemical rearrangement of azetidine ketones involves the generation of a 1,3-biradical intermediate, which leads to ring-expanded products like pyrroles. bhu.ac.in

Redox-active azetidines are crucial in certain cross-coupling reactions. A notable example is the polar-radical relay strategy for synthesizing azetidines with all-carbon quaternary centers. organic-chemistry.orgacs.orgnih.gov Here, the ring-opening of 1-azabicyclo[1.1.0]butane (ABB) with a bromide catalyst generates a redox-active azetidine intermediate. organic-chemistry.orgacs.orgnih.gov This intermediate is then competent to engage in a nickel-catalyzed radical cross-coupling reaction. acs.orgnih.gov Similarly, photoredox-transition metal dual catalysis utilizes redox-active N-hydroxyphthalimide (NHP) azetidine-2-carboxylates for the synthesis of 2-heteroaryl azetidines. nih.govacs.orgthieme-connect.com

Azetidinium ions are highly electrophilic intermediates that are readily susceptible to nucleophilic attack, leading to ring-opening. organic-chemistry.orgacs.org These ions can be formed by the protonation or alkylation of the azetidine nitrogen. acs.org The strain within the four-membered ring makes these ions significantly reactive, although they are about 17,000 times less reactive than the corresponding three-membered aziridinium (B1262131) ions. acs.org The regioselectivity of the nucleophilic attack on unsymmetrical azetidinium ions is influenced by steric and electronic factors. organic-chemistry.orgresearchgate.net For instance, nucleophiles generally attack the less substituted carbon, but this can be overridden by electronic effects from substituents. organic-chemistry.orgresearchgate.net In some cases, the formation of an azetidinium ion is the rate-determining step in a reaction, as seen in the alkylation of a phenol (B47542) with 1-(3-chloropropyl)pyrrolidine, where an intermediate 4-azoniaspiro[3.4]octane is the active alkylating agent. acs.org The stability and reactivity of azetidinium ions have been studied, and they can often be isolated as stable salts. acs.orgacs.orgthieme-connect.com

The control of regioselectivity and stereoselectivity is paramount in the synthesis and transformation of substituted azetidines, leading to specific isomers with desired biological activities.

Regioselectivity in azetidine reactions is governed by a combination of steric and electronic factors. In the nucleophilic ring-opening of unsymmetrical azetidines and azetidinium ions, the site of attack is highly dependent on the substituents present on the ring. magtech.com.cnresearchgate.net Generally, nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the nitrogen. researchgate.net However, electronic effects can override steric hindrance. For example, substituents that can stabilize a positive charge or a radical, such as aryl or vinyl groups, direct the nucleophilic attack to the carbon to which they are attached. researchgate.net In the case of azetidinium ions, attack at the C4 position is common if it is unsubstituted, while a methyl group at C4 can direct the attack to the C2 position. organic-chemistry.org The nature of the nucleophile also plays a significant role; highly nucleophilic species may favor attack at a quaternary center, whereas less nucleophilic ones may lead to mixtures of products. thieme-connect.com Lanthanide catalysts, such as La(OTf)₃, have been shown to induce high regioselectivity in the intramolecular aminolysis of epoxy amines to form azetidines, favoring C3-selective attack even when the C4 position is a benzylic carbon. nih.gov

Stereoselectivity in azetidine reactions is often crucial for producing enantiomerically pure compounds. In the synthesis of 2-arylazetidines from oxiranes, the reaction proceeds with high diastereoselectivity, favoring the formation of the trans isomer under kinetic control. acs.orgnih.govnih.gov The stereochemical outcome of lithiation reactions of azetidine-borane complexes is dependent on the syn relationship between the ring proton and the BH₃ group, allowing for stereoselective functionalization. acs.org Temperature can also be a controlling factor in the stereoselective preparation of these complexes. acs.org In phase-transfer catalyzed reactions, chiral catalysts are employed to achieve high enantioselectivity in the formation of spirocyclic azetidine oxindoles. nih.gov Similarly, biocatalytic approaches, such as the one-carbon ring expansion of aziridines, can proceed with high enantioselectivity. nih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a stereoselective route to chiral azetidin-3-ones. nih.gov The diastereoselective synthesis of functionalized azetidines can also be achieved through the α-lithiation and subsequent electrophilic trapping of 3-arylated N-protected azetidines. uni-muenchen.de

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for understanding the mechanisms and predicting the outcomes of azetidine reactions. These computational methods provide deep insights into reaction pathways, transition states, and the factors governing selectivity.

A significant application of quantum chemistry has been in the re-evaluation and explanation of Baldwin's Rules for ring-closure reactions in the context of azetidine synthesis. acs.orgnih.govnih.govacs.org For the formation of 2-arylazetidines from the ring-closure of a metalated benzylaminomethyloxirane, both four-membered azetidine and five-membered pyrrolidine rings are theoretically possible products. acs.orgnih.gov While the pyrrolidine derivative is thermodynamically more stable, the reaction kinetically favors the formation of the strained four-membered azetidine ring. acs.orgnih.govacs.org DFT calculations have revealed that the transition states leading to the azetidine products have significantly lower activation energies than those leading to the pyrrolidines. acs.orgnih.gov This preference is explained by the balance between ring strain and orbital overlap in the transition state. acs.org The ideal Sₙ2 transition state geometry, with a near 180° angle of attack, is more readily achieved in the 4-exo-tet cyclization to form the azetidine than in the 5-endo-tet cyclization for the pyrrolidine, leading to a "superbeneficial" azetidine formation pathway. acs.org

DFT calculations have also been instrumental in elucidating the regioselectivity of nucleophilic ring-opening of azetidinium ions. organic-chemistry.org These studies have shown that the calculations can accurately predict the preferred site of nucleophilic attack by analyzing the energies of the competing transition states, taking into account factors like the substitution pattern and the nature of the nucleophile. organic-chemistry.org Furthermore, computational studies have supported the proposed mechanisms for visible-light-mediated aza Paternò-Büchi reactions, which proceed via biradical intermediates to form azetidines. nih.gov These calculations help to rationalize why certain substrates and reaction conditions favor the formation of the desired azetidine products. nih.gov Computational analysis also suggested that for the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, the observed regioselectivity is likely due to the coordination of the lanthanum (III) ion with the substrate and/or product. nih.gov

Stereochemical Considerations in 2 4 Methylphenyl Azetidine Synthesis and Reactivity

Chirality at the Nitrogen Atom within Azetidine (B1206935) Rings

While carbon atoms are the most common sources of chirality in organic molecules, the nitrogen atom in an azetidine ring can also be a stereocenter. However, the chirality of the nitrogen atom is often transient due to a phenomenon known as nitrogen inversion, where the lone pair of electrons on the nitrogen rapidly inverts its orientation. This inversion can lead to the interconversion of enantiomers, effectively rendering the nitrogen atom achiral under normal conditions.

The rate of nitrogen inversion is influenced by several factors, including the nature of the substituents on the nitrogen and the ring strain. In azetidines, the four-membered ring structure introduces significant angle strain, which can affect the energy barrier to inversion. For N-acyl azetidines, computational studies have shown that protonation can occur on the nitrogen atom, which plays a role in the activation of the azetidine ring for further reactions. nih.govresearchgate.net This interaction with a chiral catalyst can influence the stereochemical outcome of reactions, suggesting that the nitrogen's electronic environment is crucial. researchgate.netrsc.org The stability of the nitrogen's configuration can be enhanced by the formation of complexes, for instance with borane (B79455), which can allow for stereoselective reactions at adjacent positions. figshare.com

Configurational Isomerism and Stereoisomeric Forms of Azetidine Derivatives

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. libretexts.org In the context of 2-(4-methylphenyl)azetidine (B6147679), configurational isomerism arises from the presence of one or more stereocenters in the azetidine ring. For a 2-substituted azetidine like this compound, the carbon atom at the 2-position is a stereocenter, leading to the existence of two enantiomers: (R)-2-(4-methylphenyl)azetidine and (S)-2-(4-methylphenyl)azetidine.

When additional substituents are present on the azetidine ring, the number of possible stereoisomers increases. For example, in 2,3-disubstituted azetidines, two stereocenters exist, leading to the possibility of four stereoisomers: two pairs of enantiomers, which are diastereomers of each other. nih.govnih.gov These diastereomers can have different physical and chemical properties. The relative arrangement of substituents is described using cis and trans nomenclature. libretexts.org For instance, in the synthesis of 2,3-disubstituted azetidines, the cis isomer is often the major product. nih.gov

The different stereoisomeric forms of azetidine derivatives can exhibit distinct biological activities. For instance, the four stereoisomers of azetidine-2,3-dicarboxylic acid show different affinities and potencies at NMDA receptors. nih.govnih.gov This highlights the importance of controlling the stereochemistry during synthesis to obtain the desired biologically active isomer.

Crucial Role of Stereocontrol in the Synthesis of Functionalized Azetidine Derivatives

The biological and chemical properties of functionalized azetidines are highly dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during synthesis is of paramount importance. uni-muenchen.de Stereocontrol in azetidine synthesis allows for the selective formation of a single desired stereoisomer, avoiding the need for challenging separation of isomeric mixtures and maximizing the yield of the active compound. nih.gov

Achieving high stereocontrol is a central theme in modern organic synthesis. acs.org The strained nature of the four-membered azetidine ring presents unique challenges and opportunities for stereoselective transformations. rsc.orgrsc.org The development of methods that provide access to enantiomerically pure azetidines is crucial for their application in medicinal chemistry and as chiral building blocks in the synthesis of more complex molecules. nih.gov For example, stereocontrolled synthesis is essential for producing azetidine-containing compounds with potential antimalarial activity. nih.gov

Enantioselective and Diastereoselective Synthetic Approaches to Chiral Azetidines

Numerous synthetic strategies have been developed to achieve enantioselective and diastereoselective synthesis of chiral azetidines. These methods often employ chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of the reaction.

Enantioselective Approaches:

Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Copper-catalyzed reactions have proven effective for the enantioselective synthesis of 2,3-disubstituted azetidines from azetines, achieving high enantioselectivity and diastereoselectivity. nih.govacs.org Chiral phosphoric acid catalysts have also been used in the desymmetrization of meso-acyl-azetidines. nih.govrsc.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. Chiral tert-butanesulfinamides have been successfully employed to synthesize chiral C2-substituted azetidines with high diastereoselectivity. acs.org

Organocatalysis: Organocatalysis uses small organic molecules as catalysts. An organocatalytic approach involving the enantioselective α-chlorination of aldehydes has been developed for the synthesis of C2-functionalized azetidines. nih.gov

Diastereoselective Approaches:

Substrate Control: The existing stereochemistry in a substrate can direct the formation of new stereocenters. The diastereoselective preparation of azetidines can be achieved through iodine-mediated cyclization of homoallyl amines, leading to the formation of cis-2,4-disubstituted azetidines. nih.gov

Kinetic vs. Thermodynamic Control: The reaction conditions can be manipulated to favor the formation of either the kinetically or thermodynamically preferred product. In the synthesis of 2-arylazetidines, kinetically controlled reactions can lead to the selective formation of the four-membered ring over the thermodynamically more stable five-membered ring. acs.orgsemanticscholar.org

| Method | Type of Stereocontrol | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Boryl Allylation | Enantio- and Diastereoselective | Cu/bisphosphine catalyst | 2,3-Disubstituted azetidines | nih.govacs.org |

| Chiral Phosphoric Acid Catalysis | Enantioselective | BINOL-derived phosphoric acid | Ring-opened azetidines | nih.govrsc.org |

| Chiral Sulfinamide Auxiliary | Diastereoselective | (R)- or (S)-tert-butanesulfinamide | C2-Substituted azetidines | acs.org |

| Iodine-Mediated Cyclization | Diastereoselective | Iodine | cis-2,4-Disubstituted azetidines | nih.gov |

| Organocatalysis | Enantioselective | Chiral amine catalyst | C2-Functionalized azetidines | nih.gov |

Methodologies for the Analysis of Absolute Stereochemistry (e.g., X-ray Crystallography, Flack Parameter Determination)

Determining the absolute stereochemistry of a chiral molecule is crucial for understanding its properties and for quality control in the synthesis of enantiomerically pure compounds.

X-ray Crystallography:

X-ray crystallography is a powerful technique that provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, revealing the precise spatial arrangement of atoms. nih.gov This method has been used to confirm the absolute configuration of various azetidine derivatives. nih.govacs.org For the data collection, the crystal is often cryoprotected, for example with glycerol, and then exposed to the X-ray beam. nih.gov

Flack Parameter Determination:

When a crystal is non-centrosymmetric, the intensities of certain pairs of reflections (Bijvoet pairs) are not equal. This phenomenon, known as anomalous dispersion, can be used to determine the absolute structure of the crystal. The Flack parameter, x, is a value refined during the crystallographic analysis that indicates the relative proportion of the two possible enantiomeric structures in the crystal. mdpi.comed.ac.uk

A Flack parameter close to 0 indicates that the model has the correct absolute configuration.

A Flack parameter close to 1 suggests that the inverted structure is correct.

A value around 0.5 may indicate a racemic twin or that the crystal has no significant anomalous scattering.

Computational Approaches in Azetidine Research

Density Functional Theory (DFT) Studies of Azetidine (B1206935) Reactions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. DFT calculations provide a powerful means to study the intricacies of chemical reactions involving azetidines, offering insights that are often difficult to obtain through experimental methods alone.

Prediction of Reaction Outcomes, Feasibility, and Yields

Computational models, particularly those based on DFT, have proven effective in predicting the outcomes of reactions aimed at synthesizing azetidines. mit.edu By calculating the energies of reactants, transition states, and products, researchers can assess the thermodynamic and kinetic feasibility of a proposed reaction. For instance, in photocatalyzed reactions to create azetidines, computational models have been successfully used to predict which pairs of reactants will lead to the desired product. mit.edubioquicknews.com

These predictive models can screen potential substrates before any experimental work is undertaken, saving significant time and resources. mit.edu By evaluating factors such as the energy barriers for different reaction pathways, it is possible to forecast not only whether a reaction will occur but also to estimate the potential yield. mit.edu For example, computational studies have demonstrated that a wider range of substrates can be used for azetidine synthesis than was previously thought, and these predictions have been largely validated by experimental results. mit.edu

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in mapping out the detailed mechanisms of chemical reactions. This involves identifying all intermediates and, crucially, the transition state structures that connect them. The transition state, being a high-energy, transient species, is notoriously difficult to observe experimentally. Computational modeling provides a window into the geometry and electronic structure of these fleeting arrangements of atoms.

For azetidine synthesis and reactivity, DFT has been used to elucidate mechanisms such as cycloadditions, ring-opening reactions, and intramolecular aminolysis. For example, in the formation of pyrimidine (B1678525) (6-4) pyrimidone photoproducts, DFT studies have investigated the opening of a hypothetical azetidine intermediate. researchgate.net In the synthesis of 2-arylazetidines from oxiranes, quantum chemical investigations have detailed the transition states, providing a deeper understanding of the reaction's regio- and stereoselectivity. acs.org These studies can reveal the intricate dance of bond breaking and bond formation, providing a step-by-step picture of the reaction pathway.

Analysis of Frontier Orbital Energies and Their Impact on Reactivity

The reactivity of a molecule is largely governed by the interactions of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org DFT calculations provide accurate energies and visualizations of these orbitals. The energy gap between the HOMO and LUMO is a key indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity.

In the context of azetidine synthesis, FMO analysis is crucial for understanding and predicting the course of cycloaddition reactions. For a reaction to occur efficiently, the HOMO of one reactant must interact favorably with the LUMO of the other. By calculating the FMO energies of potential reactants, such as alkenes and imines in the aza Paternò–Büchi reaction, researchers can predict which combinations will lead to the successful formation of the azetidine ring. mit.eduresearchgate.net This matching of frontier orbital energies can be a decisive factor in whether a desired [2+2] cycloaddition will proceed or if competing reactions, like alkene dimerization, will dominate. researchgate.net

| Reactant | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Alkene A | -6.2 | 1.5 | 7.7 |

| Alkene B | -5.8 | 1.9 | 7.7 |

| Oxime X | -7.1 | 0.5 | 7.6 |

| Oxime Y | -6.9 | 0.8 | 7.7 |

Understanding Regioselectivity and Stereoselectivity through Computational Modeling

Many reactions leading to substituted azetidines can result in multiple isomers. Computational modeling is a powerful tool for predicting and explaining the observed regioselectivity (which atoms bond together) and stereoselectivity (the 3D arrangement of atoms). By comparing the activation energies of the transition states leading to different isomers, chemists can predict which product will be favored.

For instance, in the intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, DFT studies have suggested that the coordination of a lanthanum(III) catalyst to the substrate or product is responsible for the observed regioselectivity. frontiersin.orgnih.gov Similarly, quantum chemical studies have provided an explanation for Baldwin's rules in the ring-opening of oxiranes to form 2-arylazetidines, attributing the selectivity to a balance between ring strain and orbital overlap in the transition state. acs.org Computational investigations have also shed light on the stereoselectivity of lithiation reactions of azetidine-borane complexes, with calculations supporting experimental observations regarding the structure and reactivity. nih.gov

| Pathway | Product | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| A | cis-Azetidine | 15.2 | Minor Product |

| B | trans-Azetidine | 12.5 | Major Product |

| C | Pyrrolidine (B122466) (side-product) | 18.9 | Not favored |

In Silico Analysis of Azetidine Molecular Characteristics

In silico methods, which are computational analyses, are widely used to predict the physicochemical and pharmacokinetic properties of molecules. For a compound like 2-(4-Methylphenyl)azetidine (B6147679), these analyses can provide valuable information early in the drug discovery process. While specific experimental data on this exact compound is limited in the public domain, general principles of in silico analysis of azetidine derivatives can be discussed.

These computational tools can predict properties such as lipophilicity (logP), solubility, and the potential for a molecule to be orally bioavailable. For example, in silico studies on various azetidin-2-one (B1220530) derivatives have been used to assess their ADME (absorption, distribution, metabolism, and excretion) properties, with many derivatives satisfying the criteria for orally active compounds. researchgate.net Molecular docking, a key in silico technique, can predict the binding mode and affinity of a molecule to a biological target, such as a protein or enzyme. This has been applied to azetidine derivatives to evaluate their potential as anticancer agents by modeling their interactions with targets like human α/β-tubulin. nih.gov

Computational Guidance for Difficult Chemical Syntheses Involving Azetidines

The synthesis of azetidines is often challenging due to the inherent ring strain of the four-membered heterocycle. rsc.org Computational modeling can provide crucial guidance for overcoming these synthetic hurdles. By simulating reaction pathways and identifying potential pitfalls, such as the formation of undesired side products, computational chemistry can help in the design of more efficient and selective synthetic routes.

Recent research has shown that computational models can accurately predict which combinations of reactants will successfully form azetidines in photocatalyzed reactions, thereby avoiding a trial-and-error approach. mit.edu This predictive power allows chemists to prescreen compounds and focus their experimental efforts on the most promising candidates. mit.edu This approach not only accelerates the discovery of new synthetic methods but also expands the accessible chemical space of azetidine derivatives for applications in medicinal chemistry and materials science.

Applications of Azetidine Derivatives in Catalysis and Advanced Organic Synthesis

Azetidines as Chiral Ligands in Asymmetric Catalysis

The four-membered azetidine (B1206935) ring is a structurally unique motif in medicinal and synthetic chemistry. rsc.org Its conformational rigidity, a consequence of significant ring strain, makes it an excellent scaffold for constructing chiral ligands. When incorporated into a ligand that coordinates with a metal center, the azetidine ring restricts the possible conformations of the catalytic complex. This rigidity helps create a well-defined and predictable chiral environment around the metal's active site, which is essential for achieving high levels of stereocontrol in asymmetric reactions. rsc.orgresearchgate.net The substituents on the azetidine ring, such as the 4-methylphenyl group at the C2 position, play a crucial role in tuning the steric and electronic properties of the catalyst, thereby influencing its activity and enantioselectivity. rsc.org Chiral azetidine-derived ligands have been successfully employed in a variety of asymmetric transformations, including addition reactions, Henry reactions, Michael-type reactions, and Friedel-Crafts alkylations. researchgate.net

Applications in Asymmetric Addition Reactions (e.g., Diethylzinc (B1219324) Addition to Aldehydes)

The enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes is a fundamental carbon-carbon bond-forming reaction for producing chiral secondary alcohols. The efficacy of this transformation is highly dependent on the chiral ligand used to control the stereochemical outcome. mdpi.comnii.ac.jp

Azetidine-derived chiral ligands have proven to be effective enantioselective promoters in these reactions. For instance, a dinuclear zinc catalyst system derived from a chiral azetidine-based "AzePhenol" ligand has been successfully used in the asymmetric addition of dimethylzinc to various benzaldehyde derivatives. This system affords the corresponding (S)-1-phenylethanols in high yields (92-99%) and excellent enantioselectivities (93-99% ee). researchgate.net The defined chiral pocket created by the azetidine ligand is critical for differentiating between the prochiral faces of the aldehyde, leading to high stereoselectivity. researchgate.net The proposed mechanism involves the formation of a chiral zinc-alkoxide dimer, where one zinc atom activates the aldehyde as a Lewis acid while the other delivers the alkyl group.

Table 1: Asymmetric Methylation of Benzaldehydes using an Azetidine-Derived Dinuclear Zinc Catalyst researchgate.net

| Entry | Aldehyde | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 99 | 93 |

| 2 | 2-Chlorobenzaldehyde | 98 | 99 |

| 3 | 3-Chlorobenzaldehyde | 99 | 95 |

| 4 | 4-Chlorobenzaldehyde | 99 | 94 |

| 5 | 2-Methoxybenzaldehyde | 92 | 99 |

| 6 | 3-Methoxybenzaldehyde | 96 | 93 |

Reaction conditions: Aldehyde (0.2 mmol), Ligand (0.01 mmol), ZnEt₂ (1.0 M in hexanes, 0.02 mmol), Me₂Zn (1.2 M in toluene (B28343), 0.4 mmol) in toluene at 30 °C.

Catalysis of Henry Reactions

The Henry, or nitroaldol, reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. uwindsor.ca Its asymmetric catalysis is of great importance as the resulting β-nitro alcohols are versatile precursors to valuable compounds like 1,2-amino alcohols. uwindsor.ca

Researchers have synthesized and successfully used a series of single-enantiomer, 2,4-cis-disubstituted amino azetidines as chiral ligands for copper-catalyzed asymmetric Henry reactions. nih.gov The inherent concave shape of the cis-azetidine ligand, when chelated to a copper(II) center, provides a rigid platform that effectively controls the facial selectivity of the aldehyde approach. nih.gov The optimization of ligand substituents and reaction conditions has led to exceptionally high enantiomeric excesses, particularly with alkyl aldehydes. nih.gov

Table 2: Copper-Azetidine Catalyzed Asymmetric Henry Reaction of Aldehydes with Nitromethane nih.gov

| Entry | Aldehyde | Ligand Substituent (R²) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | H | 50 | 76 |

| 2 | 4-Nitrobenzaldehyde | H | 64 | 85 |

| 3 | 2-Naphthaldehyde | H | 61 | 82 |

| 4 | Cyclohexanecarboxaldehyde | Isopropyl | 62 | >99 |

| 5 | Hydrocinnamaldehyde | Isopropyl | 65 | >99 |

Reaction conditions: Aldehyde (0.25 mmol), Nitromethane (2.5 mmol), Cu(OAc)₂·H₂O (10 mol%), Ligand (12 mol%) in 2-propanol at room temperature.

Michael-type Reactions (e.g., Asymmetric Phospha-Michael Addition)

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. The asymmetric variant provides a powerful method for creating stereogenic centers. Azetidine-based catalysts have shown remarkable efficiency in this context, particularly in phospha-Michael additions. rsc.orgnih.gov

An azetidine-derived dinuclear zinc catalyst has been developed for the asymmetric phospha-Michael addition of dialkyl phosphites to a broad range of α,β-unsaturated carbonyl compounds, including enones and α,β-unsaturated N-acylpyrroles. nih.gov This catalytic system operates under mild conditions without additives, affording phosphonate-containing products with excellent yields and enantioselectivities. The rigidity of the azetidine scaffold in the ligand is credited with enhancing the control of the catalytic pocket, leading to superior enantioselectivity. rsc.org The proposed mechanism involves the deprotonation of the phosphite by the catalyst to form a zinc phosphonate intermediate, which then undergoes conjugate addition to the coordinated Michael acceptor. rsc.org

Friedel-Crafts Alkylations

The Friedel-Crafts alkylation is a classic method for attaching substituents to an aromatic ring via electrophilic aromatic substitution. beilstein-journals.orgwikipedia.org Achieving enantioselectivity in this reaction typically requires the use of a chiral Lewis acid catalyst to control the approach of the aromatic nucleophile to the electrophile. beilstein-journals.org

Review literature indicates that chiral, azetidine-derived ligands have been developed and utilized to induce asymmetry in Friedel-Crafts alkylations. researchgate.net The principle relies on the formation of a chiral metal-ligand complex that coordinates to the alkylating agent, generating a chiral electrophilic species. The well-defined steric environment created by the azetidine ligand then directs the attack of the arene to one face of the electrophile, resulting in an enantioenriched product. While specific data for 2-(4-Methylphenyl)azetidine (B6147679) in this context is not detailed, the success of other chiral heterocyclic ligands suggests its potential for creating effective catalysts for this transformation.

Azetidine-Derived Organocatalysts

Beyond their role as ligands for metals, azetidine derivatives have been fashioned into potent organocatalysts. In this modality, the azetidine ring is not just a passive scaffold but an integral part of the catalyst's active site. Its constrained structure can influence the conformation of substrates and transition states, making it a valuable component in the design of catalysts for a range of organic transformations. researchgate.net

Design and Application of Azetidine-Containing Binuclear Zinc Catalysts

A highly successful strategy in asymmetric catalysis has been the development of bimetallic catalysts that can activate both the nucleophile and the electrophile simultaneously within a single chiral environment. A prominent example is the "AzePhenol" dinuclear zinc catalytic system. nih.gov

The design of these catalysts involves a chiral ligand framework built around the rigid azetidine core. This ligand coordinates with two zinc atoms, creating a bimetallic active site. One zinc center typically functions as a Lewis acid, activating the electrophile (e.g., an α-keto ester), while the other acts as a Brønsted base, deprotonating the nucleophile (e.g., a 4-hydroxycoumarin) to increase its reactivity. nih.gov This dual activation within a confined chiral pocket leads to highly efficient and stereoselective bond formation. nih.gov

This AzePhenol dinuclear zinc system has been successfully applied to the asymmetric conjugate addition of bioactive heterocycles like 4-hydroxy pyrones and 4-hydroxycoumarins to β,γ-unsaturated α-keto esters, achieving excellent yields (up to 99%) and high enantioselectivities (up to 94% ee). nih.gov This approach provides an effective protocol for accessing a variety of chiral compounds with significant pharmacological interest. nih.gov

Exploration of Azetidine Scaffolds in Thiourea H-bonding Catalysis

Thiourea derivatives have emerged as powerful organocatalysts that operate through hydrogen bonding to activate substrates and control stereoselectivity. While the use of azetidine scaffolds as the chiral backbone for thiourea catalysts is not extensively documented for this compound specifically, the principles of thiourea catalysis suggest potential applications. Thiourea catalysts function by forming a double hydrogen bond with an electrophile, enhancing its reactivity. A chiral scaffold, such as one derived from a 2-arylazetidine, could provide the necessary steric environment to induce enantioselectivity in a variety of reactions, including Michael additions, aldol reactions, and aza-Henry reactions.

The development of bifunctional catalysts, which possess both a hydrogen-bond donor (like thiourea) and a basic site (like a tertiary amine), has been a significant advancement in organocatalysis. An azetidine nitrogen, if appropriately substituted, could potentially act as the basic moiety in such a catalyst. However, the literature to date has not specifically detailed the synthesis and application of a thiourea catalyst built upon a this compound framework. Further research in this area could explore the potential of this scaffold in asymmetric catalysis.

Azetidines as Versatile Building Blocks in Complex Organic Molecule Synthesis

The inherent ring strain of the azetidine ring makes it a useful reactive intermediate for the construction of more complex molecular architectures.

The synthesis of all-carbon quaternary centers is a significant challenge in organic synthesis. While there are methods to synthesize azetidines that already contain a quaternary center, the use of a pre-formed azetidine like this compound to construct such a center is less common. One potential strategy could involve the functionalization of the azetidine at the 2-position. For instance, deprotonation at the benzylic C2 position of an N-protected 2-arylazetidine, followed by alkylation, could lead to the formation of a quaternary center.

Recent advancements have focused on the strain-release functionalization of highly strained azetidine precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), to generate azetidines with all-carbon quaternary centers. researchgate.netnih.gov These methods, however, build the azetidine ring concurrently with the quaternary center, rather than using a substituted azetidine as the starting material.

The nucleophilic ring-opening of activated azetidines, specifically azetidinium ions, provides a reliable method for the synthesis of highly functionalized linear amines. nih.gov This transformation takes advantage of the ring strain in the four-membered ring. The process typically involves the activation of the azetidine nitrogen, for example, by N-alkylation or N-acylation, to form a more reactive azetidinium salt. Subsequent attack by a nucleophile can occur at either the C2 or C4 position, leading to ring cleavage and the formation of a substituted γ-amino compound.

For a this compound derivative, nucleophilic attack would be expected to occur preferentially at the C4 position, away from the sterically bulky aryl group, or at the benzylic C2 position, depending on the electronic nature of the N-substituent and the reaction conditions. The regioselectivity of this ring-opening reaction is a key consideration and can often be controlled to afford specific linear amine products. nih.gov

| Reaction Type | Substrate | Conditions | Product | Reference |

| Nucleophilic Ring-Opening | N-activated 2-arylazetidinium salt | Various nucleophiles (e.g., halides, carboxylates, amines) | γ-substituted linear amines | nih.gov |

Polyamines are a class of organic compounds with two or more primary amino groups that are important in biochemistry and are used as ligands in coordination chemistry. Azetidines can serve as precursors to polyamines through ring-opening reactions. For instance, the reaction of an N-unsubstituted or N-activated this compound with an amine nucleophile could lead to the formation of a diamine. Further elaboration of this product could then yield more complex polyamine structures. The incorporation of the 2-(4-methylphenyl) group could introduce specific steric and electronic properties to the resulting polyamine ligand, potentially influencing its coordination behavior with metal ions. While the general concept of using azetidines as building blocks for polyamines is established, specific examples detailing the use of this compound for this purpose are not prevalent in the reviewed literature. researchgate.netnih.gov

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery. nih.govcam.ac.uk Azetidine-based scaffolds are valuable in DOS due to their rigid, three-dimensional nature, which can be exploited to generate a wide array of molecular shapes. nih.gov The this compound core can be functionalized at the nitrogen atom, the C3 and C4 positions of the ring, and on the aromatic ring, providing multiple points for diversification.

By employing a variety of synthetic transformations, such as N-acylation, N-alkylation, and functionalization of the aryl ring, a library of compounds based on the this compound scaffold can be rapidly assembled. The conformational constraint imposed by the azetidine ring can lead to compounds with well-defined spatial arrangements of functional groups, which is a desirable feature for probing biological targets. nih.gov

Chemo- and Regioselective Functionalization Utilizing Azetidine Intermediates

The ability to selectively functionalize a molecule at a specific position is a cornerstone of modern organic synthesis. The this compound scaffold offers several sites for potential functionalization, and achieving selectivity is key to its utility as a synthetic intermediate.

A notable example of regioselective functionalization is the ortho-directing ability of the azetidine ring in 2-arylazetidines. nih.gov Through directed ortho-metalation, it is possible to functionalize the aryl ring at the position adjacent to the azetidine substituent. This is typically achieved by treating an N-substituted 2-arylazetidine with a strong base, such as an organolithium reagent, to generate an ortho-lithiated species. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. The nitrogen atom of the azetidine ring is believed to coordinate to the lithium, directing the deprotonation to the proximate ortho position. nih.gov

This methodology allows for the synthesis of polysubstituted aromatic compounds with a high degree of regiocontrol. The reaction conditions can be tuned to favor functionalization at different positions, providing a powerful tool for the synthesis of complex molecules. nih.gov

| Reaction | Substrate | Reagents | Product | Key Feature | Reference |

| Directed ortho-Metalation | N-alkyl-2-arylazetidine | 1. n-BuLi or n-HexLi, 2. Electrophile (E+) | ortho-Functionalized 2-arylazetidine | High regioselectivity for the ortho position | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes to Access Highly Complex Azetidine (B1206935) Derivatives

The synthesis of azetidines, including 2-(4-Methylphenyl)azetidine (B6147679), remains a challenge due to the high energy of the strained four-membered ring. bham.ac.uk Future research will undoubtedly focus on the development of more efficient and versatile synthetic methods to access complex derivatives.

Current strategies often rely on the cyclization of precursors, such as the reaction of aryl-substituted compounds with azetidine precursors under mild conditions. Palladium-catalyzed cross-coupling reactions of 3-iodoazetidines with aryl boronic acids have also emerged as a viable route to 2-aryl azetidines. researchgate.netacs.orgnih.gov The use of specific ligands, such as [1,1'-biphenyl]-2-yldicyclohexylphosphane, has been shown to favor the formation of these products. researchgate.netnih.gov

An area ripe for exploration is the development of stereoselective methods. An imino-aldol reaction of ester enolates with aldimines to form β-amino esters, followed by reduction and cyclization, has been demonstrated for the synthesis of substituted N-sulfonyl azetidines with high stereoselectivity. rsc.org Another promising approach involves a two-step regio- and diastereoselective synthesis from simple building blocks, which has proven to be scalable. acs.org

Future work could explore novel catalytic systems, such as those involving photochemical methods, to improve efficiency and functional group tolerance. rsc.org The development of one-pot syntheses and multicomponent reactions will also be crucial for generating structural diversity around the this compound core. nih.gov

Exploration of New Catalytic Systems and Methodologies for Azetidine Transformations

The reactivity of the azetidine ring, driven by its inherent strain, makes it an attractive scaffold for catalytic transformations. rsc.org The nitrogen atom's lone pair and the strained C-N and C-C bonds offer multiple sites for catalytic activation.

Palladium-based catalytic systems have been employed for the functionalization of azetidines. bham.ac.uk For instance, palladium complexes can catalyze the cross-coupling of 3-iodoazetidines to form 2-aryl derivatives. researchgate.netacs.orgnih.gov The development of new ligands for these metals could lead to improved reactivity and selectivity. Azetidine derivatives themselves can also act as ligands for transition metals like palladium and cobalt in various catalytic reactions. bham.ac.uk

Future research should explore the use of other transition metals and Lewis acids to catalyze novel transformations of this compound. Lewis acid-mediated ring-opening reactions with various nucleophiles have been reported for 2-aryl-N-tosylazetidines, proceeding via an SN2-type pathway. iitk.ac.inorganic-chemistry.org The exploration of enantioselective ring-opening reactions using chiral Lewis acids or organocatalysts is a particularly promising avenue.

Advanced Mechanistic Investigations of Azetidine Reactivity to Uncover New Pathways

A deeper understanding of the reaction mechanisms governing the reactivity of this compound is crucial for the rational design of new synthetic methods and applications. The ring strain of approximately 25.4 kcal/mol is a key driver of its reactivity. rsc.org

The mechanism of palladium-catalyzed cross-coupling of 3-iodoazetidines is thought to proceed through either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate. researchgate.netacs.org Further computational and experimental studies are needed to elucidate the precise pathway and the factors controlling it.

Ring-opening reactions of 2-aryl azetidines are of significant interest. Acid-mediated intramolecular ring-opening has been observed, where a pendant amide group can act as a nucleophile. nih.gov Studies on N-tosyl azetidines suggest that the ring-opening can have considerable carbocationic character at the transition state, leading to racemization in some cases. researchgate.net In contrast, Lewis acid-mediated ring-opening with alcohols has been shown to proceed via a regioselective SN2-type mechanism. iitk.ac.inorganic-chemistry.org Advanced spectroscopic techniques and computational modeling can provide further insights into the intermediates and transition states involved in these processes. nih.govacs.org

Expanding the Scope of Azetidine Derivatives as Chiral Building Blocks and Catalysts

Chiral azetidine derivatives are valuable building blocks in organic synthesis and medicinal chemistry. rsc.org The rigid four-membered ring allows for precise stereochemical control. rsc.org this compound, when resolved into its enantiomers, can serve as a versatile chiral precursor.

Enantiomerically pure 2-aryl-N-tosylazetidines have been used to synthesize nonracemic 1,3-amino ethers through stereospecific ring-opening reactions. iitk.ac.inorganic-chemistry.org Chiral azetidine-2-carboxylic acids are also important synthetic intermediates. acs.org The development of methods to introduce chirality at other positions of the this compound ring would further expand its utility.

Furthermore, chiral azetidine derivatives have shown promise as ligands in asymmetric catalysis. bham.ac.uk For instance, chiral C2-symmetric 2,4-disubstituted azetidines have been successfully used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net Future research could focus on synthesizing novel chiral ligands based on the this compound scaffold and evaluating their performance in a wider range of asymmetric transformations.

Synergistic Integration of Computational and Experimental Approaches in Azetidine Research

The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. For azetidine chemistry, computational studies can provide valuable insights into reaction mechanisms, predict reactivity and selectivity, and guide the design of new experiments.

Quantum chemical calculations have been used to explain the regio- and diastereoselectivity observed in the synthesis of 2-arylazetidines. acs.org These studies can help in understanding Baldwin's rules for ring-formation reactions and predicting the most favorable reaction pathways. semanticscholar.org Density Functional Theory (DFT) studies can be employed to investigate the stability of intermediates and transition states in various reactions of azetidines. rsc.org For example, DFT calculations can help in understanding the conformational effects of azetidine derivatives on peptide secondary structures.

Future research should aim for a closer integration of computational and experimental efforts. For instance, computational screening of potential catalysts and substrates for reactions involving this compound could accelerate the discovery of new and efficient transformations. researchgate.net In silico molecular docking studies can predict the biological activity of new azetidine derivatives, guiding synthetic efforts towards promising drug candidates. researchgate.netconsensus.app

Strategic Strain Engineering and its Impact on Azetidine Reactivity and Selectivity for Targeted Transformations

The inherent ring strain of the azetidine core is a defining feature that dictates its reactivity. rsc.orgrsc.org Strategic manipulation of this strain, or "strain engineering," presents a powerful tool for controlling the reactivity and selectivity of transformations involving this compound.

The introduction of substituents on the azetidine ring can significantly alter its strain energy and, consequently, its reactivity. For example, the nature of the substituent on the nitrogen atom can influence the ease of ring-opening reactions. nih.govresearchgate.net The presence of gem-difluoro substituents at the 3-position, for instance, can influence the molecule's lipophilicity and interaction with biological targets. smolecule.com

Q & A

What are the common synthetic routes for preparing 2-(4-Methylphenyl)azetidine, and how do reaction conditions influence yield?

Basic Research Focus

Synthesis typically involves cyclization reactions using aryl-substituted precursors. For example, methoxymethyl phenyl derivatives react with azetidine precursors under mild conditions to form the azetidine ring . Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity during substitution reactions, improving yields . Catalysts such as palladium complexes or photochemical methods can further optimize efficiency . Temperature control (e.g., 60–80°C) minimizes side reactions like ring-opening, which is critical due to the inherent strain in the four-membered azetidine ring .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR) for this compound derivatives?

Advanced Research Focus

Contradictions in NMR data often arise from dynamic effects (e.g., ring puckering or tautomerism). To address this:

- Use high-field NMR (600 MHz or higher) with 2D techniques (COSY, HSQC) to unambiguously assign signals .

- Cross-validate with X-ray crystallography to confirm solid-state conformation, as seen in structurally similar azetidine derivatives .

- Control solvent polarity and temperature during analysis; for instance, deuterated DMSO may stabilize specific conformers .

What characterization techniques are essential for confirming the structure of this compound?

Basic Research Focus

Key techniques include:

- NMR spectroscopy : 1H and 13C NMR to identify methylphenyl substituents and azetidine ring protons .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 161.248 for C11H15N) .

- X-ray crystallography : Resolve stereochemistry and ring conformation, as demonstrated for 3-(4-methylphenoxy)azetidine derivatives .

- Elemental analysis : Verify purity and stoichiometry .

What strategies optimize the pharmacokinetic profile of this compound derivatives in drug discovery?

Advanced Research Focus

To enhance bioavailability and metabolic stability:

- Introduce hydrophilic groups : Hydroxyl or amine substitutions improve aqueous solubility, as shown in fluorinated analogs .

- Fluorination : Para-fluoro substituents on the phenyl ring reduce CYP450-mediated metabolism .

- In silico modeling : Predict ADMET properties using tools like Schrödinger Suite to prioritize derivatives with favorable logP and permeability .

How does the methyl group at the para position influence the chemical reactivity of this compound?

Basic Research Focus

The para-methyl group:

- Acts as an electron-donating group , increasing electron density on the phenyl ring, which enhances electrophilic substitution reactivity .

- Stabilizes intermediates via hyperconjugation, facilitating nucleophilic ring-opening reactions at the azetidine nitrogen .

- Modifies solubility, favoring dissolution in non-polar solvents (e.g., toluene) compared to unsubstituted analogs .

What are the challenges in establishing structure-activity relationships (SAR) for this compound-based compounds?

Advanced Research Focus

Challenges include: